molecular formula C22H22N2O2S B2810793 4-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034545-61-2

4-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2810793
M. Wt: 378.49
InChI Key: SATQNXUHXLJDHQ-UHFFFAOYSA-N
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Description

The compound “4-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a phenyl group, a pyridinyl group, a thiophenyl group, and a tetrahydropyran ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the types of chemical bonds between them. The presence of aromatic rings (phenyl, pyridinyl, and thiophenyl groups) suggests that this compound could have a planar structure in these regions . The tetrahydropyran ring could introduce some three-dimensionality to the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of its various functional groups. For example, the carboxamide group could participate in acid-base reactions, the aromatic rings could undergo electrophilic aromatic substitution reactions, and the tetrahydropyran ring could undergo reactions at its ether linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its hydrophobicity, while the carboxamide group could contribute to its polarity . These properties could influence its solubility, melting point, boiling point, and other physical and chemical properties.

Scientific Research Applications

    Pharmaceutical Applications

    • Imidazole containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

    Anti-tubercular Agents

    • A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium .

    Histone Deacetylase (HDAC) Inhibitors

    • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .

    Anti-Cancer Agents

    • Some compounds were synthesized and evaluated for their inhibition of cell proliferation with MCF-7 and HCT116 human cancer cell lines .

    Anti-Inflammatory Agents

    • Imidazole containing compounds show anti-inflammatory activities . They have become an important synthon in the development of new drugs .

    Antioxidant Agents

    • Imidazole derivatives also show antioxidant activities . They are used in the development of new drugs due to their broad range of chemical and biological properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Given the complexity of this compound and the presence of several functional groups that are common in medicinal chemistry, it could be interesting to explore its potential biological activities. This could involve testing it against various biological targets, studying its pharmacokinetic properties, and evaluating its toxicity .

properties

IUPAC Name

4-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-21(22(9-12-26-13-10-22)18-5-2-1-3-6-18)24-16-17-8-11-23-19(15-17)20-7-4-14-27-20/h1-8,11,14-15H,9-10,12-13,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATQNXUHXLJDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

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